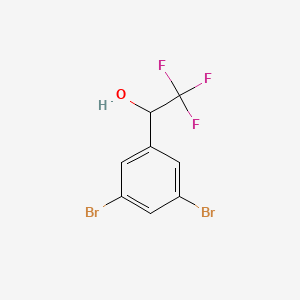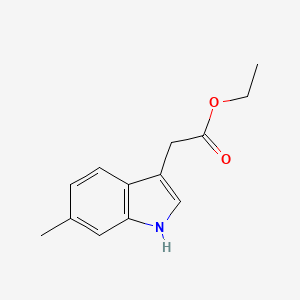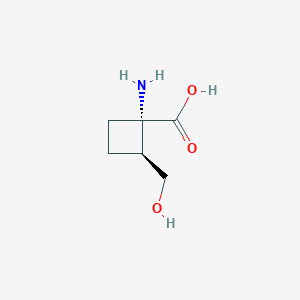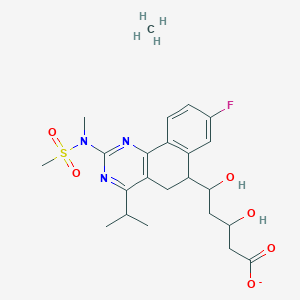
6-Fluoro-2,3-dimethylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-2,3-dimethylbenzoic acid is an organic compound with the molecular formula C9H9FO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 6 and 2,3 on the benzene ring are replaced by a fluorine atom and two methyl groups, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2,3-dimethylbenzoic acid can be achieved through several methods. One common approach involves the fluorination of 2,3-dimethylbenzoic acid using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve the overall efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Fluoro-2,3-dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 2,3-Dimethylterephthalic acid.
Reduction: 6-Fluoro-2,3-dimethylbenzyl alcohol.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-2,3-dimethylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorine atom, which can be detected using NMR spectroscopy.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Fluoro-2,3-dimethylbenzoic acid depends on its specific application. In biochemical contexts, the fluorine atom can interact with biological molecules, altering their behavior and function. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the target enzyme. The pathways involved often include interactions with active sites of enzymes or receptors, leading to changes in their activity.
Vergleich Mit ähnlichen Verbindungen
2,6-Dimethylbenzoic acid: Similar structure but lacks the fluorine atom, leading to different chemical properties.
4-Fluorobenzoic acid: Contains a fluorine atom but lacks the methyl groups, resulting in different reactivity.
2,3-Dimethylbenzoic acid: Similar structure but without the fluorine atom, affecting its chemical behavior.
Uniqueness: 6-Fluoro-2,3-dimethylbenzoic acid is unique due to the presence of both fluorine and methyl groups, which confer distinct chemical properties. The fluorine atom increases the compound’s stability and reactivity, while the methyl groups influence its solubility and interaction with other molecules.
Eigenschaften
Molekularformel |
C9H9FO2 |
|---|---|
Molekulargewicht |
168.16 g/mol |
IUPAC-Name |
6-fluoro-2,3-dimethylbenzoic acid |
InChI |
InChI=1S/C9H9FO2/c1-5-3-4-7(10)8(6(5)2)9(11)12/h3-4H,1-2H3,(H,11,12) |
InChI-Schlüssel |
MMIIPOTZEJCJMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)F)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R,4R,5R)-2-(4-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((benzoyloxy)methyl)tetrahydrofuran-3,4-diyldibenzoate](/img/structure/B12278605.png)
![1-[(1S,2R)-2-methylcyclobutyl]ethan-1-one](/img/structure/B12278606.png)
![Diphenylmethyl(2S,3R,5R)-3-formyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12278612.png)
![4-({1-[(3-Chlorophenyl)methanesulfonyl]azetidin-3-yl}oxy)-2-methylpyridine](/img/structure/B12278618.png)



![N-(3-aminopropyl)-3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride](/img/structure/B12278648.png)
![N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12278654.png)


![(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12278672.png)


